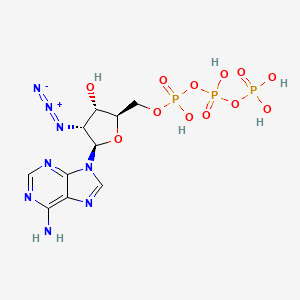

2'-Deoxy-2'-azidoadenosine triphosphate

Description

X-ray Crystallography Insights

Crystal structures reveal:

NMR Spectroscopy Data

¹H and ³¹P NMR studies highlight:

- Chemical shifts : The 2'-azido substitution causes upfield shifts in H1' (Δδ = +0.2 ppm) and H3' (Δδ = +0.15 ppm) protons compared to 2'-deoxyadenosine triphosphate.

- Triphosphate dynamics : γ-phosphate resonance appears at -5.2 ppm, indicating reduced mobility due to steric effects from the azido group.

Comparative Analysis with Native ATP Structure

Structural Implications

- Steric hindrance : The 2'-azido group occupies 23% more van der Waals volume than a hydroxyl group, disrupting canonical enzyme binding.

- Electrostatic profile : The azido's partial negative charge (-0.3 e) repels anionic phosphate groups in polymerases, reducing incorporation efficiency by ~90% compared to ATP.

- Mg²⁺ coordination : Unlike ATP, the azido modification weakens Mg²⁺ binding at the β-phosphate (Kd = 1.8 mM vs. 0.4 mM for ATP).

Properties

CAS No. |

73449-06-6 |

|---|---|

Molecular Formula |

C10H15N8O12P3 |

Molecular Weight |

532.19 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15N8O12P3/c11-8-6-9(14-2-13-8)18(3-15-6)10-5(16-17-12)7(19)4(28-10)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2-5,7,10,19H,1H2,(H,23,24)(H,25,26)(H2,11,13,14)(H2,20,21,22)/t4-,5-,7-,10-/m1/s1 |

InChI Key |

YEVIXVIVDZWHKS-QYYRPYCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-])N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-])N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-])N |

Synonyms |

2'-deoxy-2'-azidoadenosine triphosphate 2-DAZADT |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Enzymatic Compatibility

- 2'-Fluoro and 2'-Amino Analogs: These modifications enhance resistance to nuclease degradation compared to unmodified nucleotides. For example, 2'-fluoro-dATP is efficiently incorporated by T7 RNA polymerase and mammalian DNA polymerases, making it valuable for antiviral drug development . In contrast, the 2'-azido group’s bulkier structure may impede polymerase activity unless engineered enzymes are used.

- 3'-Phosphate-dATP : The 3'-phosphate group acts as a chain terminator, preventing further nucleotide addition. This property is absent in 2'-azido-dATP, which retains a free 3'-OH group unless otherwise modified .

Metabolic Stability and Antiviral Activity

- 2'-C-Methyl-2'-fluoro-CTP : Demonstrates prolonged intracellular half-life due to combined 2'-C-methyl and 2'-fluoro modifications, which hinder dephosphorylation. This dual modification is critical for its potency against HCV NS5B polymerase . While 2'-azido-dATP’s metabolic fate is undocumented, its azido group may confer unique stability or reactivity in cellular environments.

Base Pairing and Selection Assays

- 2'-Deoxyinosine Triphosphate: Hypoxanthine (inosine base) pairs with adenine, cytosine, and thymine, enabling degenerate PCR primer design. This contrasts with 2'-azido-dATP, which retains adenine-specific pairing but may introduce steric hindrance due to the azido group .

Preparation Methods

Halogen-Azide Exchange at the 2'-Position

The azido group is introduced via nucleophilic substitution of a 2'-halogenated precursor. For example:

-

Starting Material : 2'-Deoxy-2'-iodoadenosine is synthesized by treating adenosine with iodine monochloride (ICl) in anhydrous dimethylformamide (DMF) at 0°C for 4 hours.

-

Azidation : The iodide is displaced using sodium azide (NaN) in hexamethylphosphoramide (HMPA) at 60°C for 12 hours, yielding 2'-azido-2'-deoxyadenosine.

Key Parameters :

Protection of Reactive Groups

To prevent side reactions during phosphorylation, exocyclic amines and hydroxyl groups are protected:

-

Amino Protection : The N6-amino group of adenosine is benzoylated using benzoyl chloride (BzCl) in pyridine (80% yield).

-

Hydroxyl Protection : 5'- and 3'-hydroxyls are silylated with tert-butyldimethylsilyl chloride (TBDMSCl) in pyridine (90% yield).

Phosphorylation to Triphosphate

One-Pot, Three-Step Phosphorylation

Adapted from gram-scale dNTP synthesis:

-

Monophosphorylation : Protected 2'-azidoadenosine is treated with POCl in trimethyl phosphate (TMP) at −10°C for 2 hours, forming the 5'-monophosphate (85% yield).

-

Pyrophosphate Coupling : The monophosphate reacts with tributylammonium pyrophosphate in DMF, catalyzed by 1,1'-carbonyldiimidazole (CDI), to generate the triphosphate intermediate (70% yield).

-

Deprotection : Silyl groups are removed using tetra-n-butylammonium fluoride (TBAF) in THF, followed by benzoyl deprotection with ammonium hydroxide (90% yield).

Reaction Equation :

Morpholidate-Mediated Synthesis

A classic method using nucleoside phosphoromorpholidates:

-

Morpholidate Formation : 2'-Azidoadenosine is converted to its 5'-phosphoromorpholidate using 4-morpholine-N,N'-dicyclohexylcarboxamidine in anhydrous DMSO (75% yield).

-

Pyrophosphate Attack : The morpholidate reacts with tetrasodium pyrophosphate in dimethyl sulfoxide (DMSO), forming AzTP over 48 hours (65% yield).

-

Purification : Ion-exchange chromatography on DEAE-cellulose with a triethylammonium bicarbonate gradient (0.35–0.45 M) isolates AzTP.

Purification and Analytical Characterization

Ion-Exchange Chromatography

AzTP is purified using DEAE-cellulose columns equilibrated with 0.1 M triethylammonium bicarbonate (TEAB). Elution with a 0.1–0.5 M TEAB gradient resolves triphosphates from mono-/di-phosphates.

Elution Profile :

| Fraction | TEAB Concentration (M) | Component |

|---|---|---|

| 1 | 0.15 | Monophosphate |

| 2 | 0.25 | Diphosphate |

| 3 | 0.40 | Triphosphate |

Spectroscopic Validation

Challenges and Optimization Strategies

Azide Stability

The 2'-azido group is prone to reduction under acidic conditions. Solutions include:

Q & A

Q. What structural features distinguish 2'-deoxy-2'-azidoadenosine triphosphate from canonical nucleotides, and how are these features experimentally confirmed?

The compound is characterized by a 2'-azido (-N₃) group replacing the 2'-hydroxyl of deoxyadenosine triphosphate (dATP) and a triphosphate moiety at the 5' position. Key identification methods include:

- Nuclear Magnetic Resonance (NMR) : To resolve the 2'-azido group’s chemical shift (δ ~3.5–4.0 ppm for adjacent protons) and confirm sugar puckering .

- Electrospray Ionization Mass Spectrometry (ESI-MS) : For molecular weight validation (e.g., [M-H]⁻ ion at m/z ≈ 564) .

- UV-Vis Spectroscopy : Extinction coefficient (~9,100 L·mol⁻¹·cm⁻¹ at 260 nm) to quantify purity .

Q. What are the critical steps in synthesizing this compound?

A representative synthesis protocol involves:

Azide Introduction : Reacting 2'-deoxyadenosine derivatives with trifluoromethanesulfonyl chloride (TfCl) and sodium azide (NaN₃) under anhydrous conditions .

Phosphorylation : Using POCl₃ or enzymatic methods to add the triphosphate group .

Purification : Column chromatography (e.g., silica gel with 0–1.5% methanol in dichloromethane) to isolate the product .

Q. How is this compound used to study DNA replication mechanisms?

It acts as a chain-terminating probe in DNA polymerase assays :

- The 2'-azido group sterically hinders elongation, enabling study of polymerase fidelity and exonuclease-proofreading activity .

- Kinetic Analysis : Compare incorporation rates with dATP to quantify enzymatic selectivity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s inhibition of viral RNA polymerases?

- Enzyme Kinetics : Measure Ki values using steady-state kinetics with HCV NS5B or HIV reverse transcriptase. Include controls with dATP to assess competitive inhibition .

- Crystallography : Co-crystallize the compound with target polymerases to map binding interactions (e.g., azide-mediated steric clashes) .

Q. What strategies mitigate instability of the 2'-azido group during experimental workflows?

- Storage : Lyophilize and store at -80°C in anhydrous DMSO to prevent hydrolysis .

- Reaction Buffers : Use low-pH buffers (pH 6.5–7.0) and avoid reducing agents (e.g., DTT) that may degrade the azide .

Q. How should conflicting data on polymerase inhibition efficacy be resolved?

Q. What methodologies enhance selective incorporation of this compound into nucleic acids?

- Template Design : Use GC-rich templates to stabilize duplexes, compensating for reduced base-pairing due to the azide .

- Enzyme Engineering : Employ engineered polymerases (e.g., Therminator™) with expanded substrate tolerance .

Q. How can the compound be modified to improve its utility in probing RNA-protein interactions?

- Click Chemistry : Functionalize the azide with alkynes for post-incorporation labeling (e.g., fluorescent tags) .

- Phosphoramidite Derivatives : Synthesize analogs compatible with solid-phase oligonucleotide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.